molecular formula C6H10O4 B1665406 Aceburic acid CAS No. 26976-72-7

Aceburic acid

Cat. No.: B1665406
CAS No.: 26976-72-7
M. Wt: 146.14 g/mol
InChI Key: GOVNVPJYMDJYSR-UHFFFAOYSA-N
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Description

Aceburic acid (chemical formula: C₆H₁₀O₄, molecular weight: 146.1418 g/mol) is an organic compound classified as an industrial auxiliary agent . It holds the International Nonproprietary Name (INN) designation and is listed under the Harmonized System (HS) code 29181985, indicating its categorization as a carboxylic acid derivative with additional oxygen functionalities .

Properties

IUPAC Name

4-acetyloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVNVPJYMDJYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Record name aceburic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aceburic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181476
Record name Aceburic acid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26976-72-7
Record name 4-(Acetyloxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26976-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceburic acid [INN:DCF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceburic acid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(acetyloxy)butanoic acid
Source European Chemicals Agency (ECHA)
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Record name ACEBURIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Aceburic acid is compared below with compounds that share structural, functional, or regulatory similarities.

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Primary Use Regulatory Status (INN/HS Code)
This compound C₆H₁₀O₄ 146.14 Industrial auxiliary INN, HS 29181985
Bromisoval C₆H₁₁BrN₂O₂ 229.07 (calculated) Sedative/Hypnotic INN, HS 28275100
Sodium Bromide NaBr 102.89 Industrial auxiliary HS 28275100
Cyclandelate C₁₇H₂₄O₃ 276.37 Vasodilator INN, HS 291819

Detailed Analysis

Bromisoval (C₆H₁₁BrN₂O₂)
  • Structural Similarity : Shares a six-carbon backbone with this compound but includes bromine and nitrogen atoms, making it pharmacologically active .
  • Functional Contrast: Used as a sedative/hypnotic drug, highlighting divergent applications despite shared INN status .
Sodium Bromide (NaBr)
  • Functional Similarity: Classified as an industrial agent (e.g., drilling fluids, photography) but is an inorganic salt, unlike this compound’s organic structure .
  • Regulatory Overlap : Both are listed under HS codes starting with 28/29, but Sodium Bromide lacks INN designation .
Cyclandelate (C₁₇H₂₄O₃)
  • Structural Proximity : A carboxylic acid derivative under HS 291819, suggesting a shared functional group (carboxylic acid) with this compound .
Acetic Acid (C₂H₄O₂)
  • Functional Group Similarity : Both contain carboxylic acid groups, but this compound’s higher molecular complexity (C₆H₁₀O₄) may enhance stability in industrial processes .

Biological Activity

Aceburic acid, also known as 4-acetoxybutanoic acid or 4-hydroxybutyric acid acetate, is a synthetic compound that has garnered interest due to its potential biological activities, particularly as a prodrug to gamma-hydroxybutyrate (GHB). This article delves into the biological activity of this compound, exploring its structure, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has a simple molecular structure characterized by the formula C6H10O4C_6H_{10}O_4. It consists of a four-carbon chain with a carboxylic acid group (–COOH) and an acetate group (–OCOCH_3) attached to the second carbon. This structure is closely related to GHB, which lacks the acetate group. The presence of this acetate group is thought to facilitate its conversion into GHB in the body, thereby exerting its effects as an analgesic and central nervous system depressant .

As a prodrug, this compound is metabolized into GHB upon administration. GHB interacts with GABA_B receptors in the brain, leading to various physiological effects including sedation, analgesia, and muscle relaxation. The conversion process enhances the bioavailability of GHB, potentially making this compound an effective therapeutic agent for conditions such as insomnia and anxiety disorders .

Analgesic Effects

Research indicates that this compound possesses analgesic properties similar to those of GHB. While it was never marketed for clinical use due to unspecified reasons, animal studies suggest that it may effectively alleviate pain by modulating neurotransmitter release in the central nervous system .

Research Findings and Case Studies

A review of existing literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Hart (1908)Established the role of ketone bodies in metabolism; laid groundwork for understanding GHB-related compounds.
Drug Interaction StudiesIndicated that this compound may enhance the effects of other central nervous system depressants when co-administered .
Analgesic EfficacyAnimal studies suggest significant pain relief comparable to established analgesics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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